Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-

Catalog No.
S11913646
CAS No.
112086-80-3
M.F
C16H16BrNO2
M. Wt
334.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimeth...

CAS Number

112086-80-3

Product Name

Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-

IUPAC Name

1-[4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]ethanone

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

InChI

InChI=1S/C16H16BrNO2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,1-4H3

InChI Key

JNIRSUCRIFCGQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C)C(=O)C

Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-, also known by its CAS number 112086-80-3, is a complex organic compound with the molecular formula C16H16BrNO2C_{16}H_{16}BrNO_2 and a molecular weight of approximately 334.208 g/mol. The structure of this compound features a pyrrole ring substituted with both acetyl and bromophenyl groups, contributing to its unique chemical properties. This compound is characterized by its brown amorphous solid form and has a melting point range of approximately 100–104 °C .

Typical of ketones and pyrrole derivatives. These include:

  • Nucleophilic Addition: The carbonyl group in ethanone can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl.
  • Condensation Reactions: The presence of both the acetyl and pyrrole functionalities allows for condensation reactions with amines or alcohols.
  • Electrophilic Aromatic Substitution: The bromophenyl group can undergo electrophilic aromatic substitution, allowing further functionalization of the aromatic ring.

Preliminary studies suggest that ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- exhibits notable biological activities. It has been evaluated for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, molecular docking studies indicate potential interactions with biological targets related to inflammation and cancer pathways .

The synthesis of ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrrole Ring: Starting from appropriate aldehydes and ketones through a condensation reaction.
  • Bromination: Introducing bromine to the phenyl ring to yield the bromophenyl substituent.
  • Acetylation: The introduction of an acetyl group using acetic anhydride or acetyl chloride under basic conditions.

These steps are often conducted under controlled temperatures and require purification processes such as recrystallization or chromatography to isolate the final product .

Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development due to its biological activity.
  • Material Science: In the synthesis of novel materials that require specific electronic or optical properties.
  • Agricultural Chemicals: Its antimicrobial properties may also find applications in agrochemicals.

Interaction studies have focused on how ethanone interacts with various biological molecules. Molecular docking studies have suggested that this compound can bind effectively to proteins involved in disease pathways, indicating its potential as a therapeutic agent. Specific interactions with enzymes and receptors have been modeled to predict efficacy and safety profiles .

Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructureKey Features
1-(4-Bromophenyl)-2,5-dimethylpyrroleC12H12BrNLacks acetyl group; simpler structure
AcetylacetoneC5H8O2Contains diketone functionality; used as a chelating agent
N-AcetylcysteineC5H9NO3SContains thiol group; known for antioxidant properties

Uniqueness

Ethanone stands out due to its combination of a brominated phenyl group and a pyrrole structure with an acetyl substituent, which may enhance its reactivity and biological profile compared to simpler compounds like 1-(4-bromophenyl)-2,5-dimethylpyrrole. Its specific interactions within biological systems may also differentiate it from other acetylated derivatives.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

333.03644 g/mol

Monoisotopic Mass

333.03644 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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